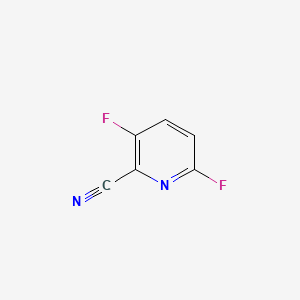

3,6-Difluoropicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPRZDXXXSWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743326 | |

| Record name | 3,6-Difluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-12-3 | |

| Record name | 3,6-Difluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Difluoropicolinonitrile and Its Structural Analogues

Traditional Synthesis Routes to Picolinonitrile Derivatives

Traditional methods for the synthesis of picolinonitrile derivatives often involve multi-step sequences starting from readily available pyridine (B92270) precursors. These routes, while established, can sometimes be lengthy and require careful optimization to achieve desired yields and regioselectivity.

Multi-step Synthetic Sequences for 3,6-Difluoropicolinonitrile Preparation

The preparation of this compound typically begins with a non-fluorinated or partially fluorinated pyridine ring, followed by a series of functional group transformations and fluorination steps. A common approach involves the construction of the picolinonitrile framework first, followed by the introduction of fluorine atoms. For instance, a multi-step synthesis might start with a commercially available chloropyridine derivative. udel.edu The nitrile group can be introduced via cyanation of a corresponding halopyridine. vulcanchem.com Subsequent steps would then focus on the regioselective installation of the two fluorine atoms.

Optimization of Reaction Parameters for Yield and Regioselectivity

Optimizing reaction conditions is a critical aspect of synthesizing substituted picolinonitriles to maximize yield and control the position of substituents (regioselectivity). sigmaaldrich.com Key parameters that are often adjusted include temperature, solvent, catalyst, and the stoichiometry of reagents. scielo.brnih.gov For instance, in the synthesis of picolinonitrile derivatives, the choice of base and solvent can significantly impact the yield of nucleophilic substitution reactions.

A systematic approach to optimization, such as Design of Experiments (DoE), can be more efficient than the traditional one-factor-at-a-time (OFAT) method. nih.govprismbiolab.com DoE allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape and the identification of optimal conditions with fewer experiments. nih.gov For example, a study on the synthesis of dihydrobenzofuran neolignans demonstrated that optimizing the oxidant, solvent, and reaction time led to a significant improvement in conversion and selectivity. scielo.br

The following table illustrates how reaction parameters can be varied to optimize the synthesis of a hypothetical picolinonitrile derivative.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |

| Temperature | 25°C | 50°C | 80°C | 50°C |

| Solvent | Toluene (B28343) | Dichloromethane | Acetonitrile (B52724) | Acetonitrile |

| Catalyst | None | Pd(PPh₃)₄ | CuI | Pd(PPh₃)₄ |

| Base | K₂CO₃ | NaH | Cs₂CO₃ | Cs₂CO₃ |

Halogen Exchange Reactions for Fluoropicolinonitrile Synthesis

Halogen exchange (Halex) reactions are a cornerstone of modern organofluorine chemistry and provide a direct method for introducing fluorine into aromatic rings. This approach is particularly relevant for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Fluorination of Halogenated Pyridine Precursors

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-halogenated picolinonitrile precursor, typically 3,6-dichloropicolinonitrile (B175741) or 3,6-dibromopicolinonitrile. In this reaction, the halogen atoms are displaced by fluoride (B91410) ions. The reaction is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, which activate the ring towards nucleophilic attack.

Common fluorinating agents for this transformation include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427), at elevated temperatures. The use of phase-transfer catalysts can sometimes enhance the reaction rate and yield.

The general reaction is as follows:

Mechanistic Investigations of Halogen Exchange Reactions (e.g., Halex Reaction)

The Halex reaction proceeds through a classic SNAr mechanism. This involves the addition of the fluoride nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (chloride or bromide) restores the aromaticity of the pyridine ring.

The rate of the Halex reaction is influenced by several factors, including:

The nature of the leaving group: Bromide is generally a better leaving group than chloride.

The electronic nature of the substrate: Electron-withdrawing groups on the pyridine ring accelerate the reaction by stabilizing the Meisenheimer complex.

The choice of fluorinating agent and solvent: The solubility and reactivity of the fluoride source are critical.

Recent studies have utilized computational methods, such as Density Functional Theory (DFT) calculations, to gain deeper insights into the reaction mechanism and predict the regioselectivity of these transformations. lookchem.com

Strategies for Isomeric Control and Separation

Achieving the desired isomeric purity is a significant challenge in the synthesis of substituted pyridines. In the context of this compound, if the starting material is a mixture of isomers, the final product will also likely be a mixture that requires separation.

Strategies for controlling isomer formation include:

Regioselective synthesis of the starting material: Employing reactions that favor the formation of the desired di-halogenated precursor is the most effective approach. lookchem.com This can involve directed ortho-metalation or the use of specific catalysts to guide the position of halogenation.

Chromatographic separation: If a mixture of isomers is unavoidable, purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are often employed to isolate the desired 3,6-difluoro isomer.

Crystallization: In some cases, fractional crystallization can be used to separate isomers based on differences in their solubility and crystal packing.

Advanced and Green Chemistry Approaches in this compound Synthesis

The synthesis of fluorinated heterocyclic compounds is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. garph.co.uk These principles are driving the development of innovative synthetic routes that are both environmentally benign and economically viable.

Catalytic methods offer a powerful tool for the selective and efficient introduction of fluorine atoms into aromatic rings, often under milder conditions than stoichiometric approaches. Direct C-H fluorination has emerged as one of the most effective strategies for creating fluorinated compounds. rsc.org

Recent research has demonstrated various catalytic systems applicable to pyridine rings. One pioneering approach involved palladium-catalyzed C-H fluorination using electrophilic fluorine sources. rsc.org More recently, a method inspired by cytochrome P450 enzymes utilizes pyridine N-oxyl radicals to promote C-H fluorination via a single-electron transfer (SET) process. rsc.org This reaction proceeds in water at room temperature and shows broad substrate tolerance. rsc.org Another strategy for the regioselective C-H functionalization of pyridines employs classic N-2,4-dinitrophenyl (DNP) Zincke imine intermediates, which allows for fluorination under mild conditions. nih.gov

Transition metal catalysis has also been successfully applied in the asymmetric fluorination of various compounds, achieving high enantioselectivity with catalysts like dbfox-Ni(II) complexes. organic-chemistry.org While often applied to carbonyl compounds, these principles of catalyst design are relevant for developing selective methods for complex heterocyclic systems.

| Catalytic Method | Key Features | Potential Application to Picolinonitriles | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Fluorination | Pioneering work in direct C-H fluorination of arenes. Uses electrophilic fluorine sources. | Offers a direct route to fluorinated picolinonitriles, avoiding multi-step sequences. | rsc.org |

| Pyridine N-oxyl Radical-Promoted C-H Fluorination | Biomimetic approach; proceeds in water at room temperature; wide functional group tolerance. | A green synthetic option utilizing an aqueous system, enhancing safety and reducing organic solvent waste. | rsc.org |

| Zincke Imine Intermediate-Mediated Fluorination | Allows for regioselective C-H fluorination at the C3 position of pyridines; activating group is recyclable. | Provides high regioselectivity for specific isomers and incorporates a recyclable component. | nih.gov |

| dbfox-Ni(II) Complex Catalysis | Achieves high enantioselectivity in fluorination reactions. | Applicable for creating chiral fluorinated molecules, though primarily demonstrated on carbonyl compounds. | organic-chemistry.org |

Sustainable Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. rsc.org The development of fluorination reactions that can be performed in aqueous media represents a significant advance. rsc.org Other sustainable alternatives to traditional volatile organic compounds include bio-based solvents derived from renewable sources like plants or microorganisms, such as bio-alcohols and limonene. numberanalytics.com For certain processes, mechanochemistry, or solid-state synthesis, can eliminate the need for solvents altogether, reducing environmental impact and simplifying purification. rsc.org This approach has been shown to be effective for nucleophilic aromatic substitution (SNAr) fluorination, avoiding the need for high-boiling polar aprotic solvents. rsc.org

Atom-Economical Processes: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govwikipedia.org Processes with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate minimal waste. nih.govrsc.org

In the context of synthesizing fluorinated pyridines, direct C-H fluorination is more atom-economical than traditional halogen exchange (Halex) reactions. Halex reactions, while effective, generate stoichiometric amounts of salt byproducts. For example, the reaction of a chlorinated precursor with potassium fluoride (KF) produces potassium chloride (KCl) as waste. In contrast, an ideal C-H activation/fluorination process would only produce water or a recyclable catalyst byproduct. Catalytic hydrogenation is often cited as an ideal reaction with high atom economy. wikipedia.org

An essential aspect of sustainable industrial chemistry is the management of byproducts. Instead of being treated as waste, byproducts can be recycled back into the process or valorized by converting them into valuable new materials. arcelormittal.commdpi.com

Another example of byproduct management is seen in the Zincke imine-mediated fluorination, where the N-DNP activating group used to facilitate the reaction can be recovered and reused. nih.gov The broader concept of chemical recycling, such as depolymerization, involves breaking down materials into their basic chemical building blocks for reuse, embodying the principles of a circular economy. cefic.org

| Strategy | Description | Example in Fluorinated Pyridine Synthesis | Reference |

|---|---|---|---|

| Byproduct Recycling via Reverse Halogen Exchange | An over-fluorinated byproduct is reacted with the initial starting material to regenerate useful intermediates. | Recycling of 3,4,5,6-tetrafluoropicolinonitrile in the synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile. | google.comgoogle.comresearchgate.net |

| Recycling of Activating Groups | The chemical group used to activate the substrate for a reaction is recovered and reused. | The N-DNP activating group in Zincke imine-mediated pyridine functionalization is recyclable. | nih.gov |

| Valorization | Converting byproducts or waste streams into new, higher-value products. | General principle applicable to salt streams or other waste from synthesis. | arcelormittal.comnih.gov |

Scalable Synthetic Protocols for Research and Pre-commercial Production

Developing a synthetic route that is viable for large-scale production requires consideration of cost, safety, robustness, and efficiency. For fluorinated aromatics like this compound, the halogen exchange (Halex) reaction is a common and scalable industrial method.

A plausible scalable protocol for a difluoropicolinonitrile would likely start from a corresponding polychlorinated picolinonitrile, which is often commercially available. google.comgoogle.com The process involves reacting the chlorinated precursor with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. researchgate.net The choice of solvent is critical, with options like dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or sulfolane being common. researchgate.net Reaction temperatures are typically elevated, for instance in the range of 70°C to 180°C, to drive the exchange. researchgate.net

For economic viability on a pre-commercial scale, integrating a byproduct recycling loop is crucial. As described previously, isolating any over-fluorinated byproducts and reacting them with the feedstock to produce more of the desired intermediate can make the process significantly more cost-effective and sustainable. google.comgoogle.com The practicability of new methods is often demonstrated through gram-scale synthesis, which serves as a bridge between laboratory research and larger-scale implementation. nih.gov

| Parameter | Description | Typical Conditions/Considerations | Reference |

|---|---|---|---|

| Starting Material | A readily available, polychlorinated picolinonitrile. | e.g., 3,4,5,6-tetrachloropicolinonitrile. | google.com |

| Fluorinating Agent | An alkali metal fluoride to serve as the fluoride ion source. | Potassium Fluoride (KF) or Cesium Fluoride (CsF). Phase-transfer catalysts may be used. | researchgate.net |

| Solvent | A polar aprotic solvent to facilitate the nucleophilic substitution. | Sulfolane, DMSO, NMP, DMF. | researchgate.net |

| Temperature | Elevated temperature to ensure a sufficient reaction rate. | Typically 60°C - 180°C, optimized for the specific solvent and substrate. | researchgate.net |

| Byproduct Management | A strategy to handle byproducts to improve yield and sustainability. | Isolation and recycling of over-fluorinated species is critical for economic feasibility. | google.comgoogle.com |

Reactivity and Reaction Mechanism Studies of 3,6 Difluoropicolinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing groups, such as the nitrile and the pyridine (B92270) nitrogen, activates the aromatic ring of 3,6-Difluoropicolinonitrile towards nucleophilic attack. This makes Nucleophilic Aromatic Substitution (SNAr) a primary pathway for its functionalization. masterorganicchemistry.commdpi.com The SNAr reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Investigation of Regioselectivity and Site-Specificity of Nucleophilic Attack

The two fluorine atoms at the 3- and 6-positions of the picolinonitrile ring are potential sites for nucleophilic attack. The regioselectivity of this attack is a critical aspect of its chemistry, determining the structure of the resulting product. Several factors influence where the incoming nucleophile will substitute a fluorine atom.

The electron-withdrawing nitrile group and the pyridine nitrogen atom create a specific electronic environment on the ring. ossila.com Generally, in SNAr reactions, electron-withdrawing groups at the ortho and para positions to the leaving group stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. masterorganicchemistry.comnih.gov In the case of this compound, the fluorine at the 6-position is para to the nitrile group and ortho to the pyridine nitrogen, while the fluorine at the 3-position is meta to the nitrile group and ortho to the pyridine nitrogen. This electronic arrangement often favors nucleophilic attack at the 6-position.

Studies on related 2,6-disubstituted pyridines have shown that the position of substitution can be highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, a mixture of regioisomers was obtained. researchgate.net However, the reaction of the same starting material with sodium methoxide (B1231860) showed a preference for substitution at the 2-position. researchgate.net These examples highlight the subtle interplay of electronic and steric factors in determining the site of nucleophilic attack.

The regioselectivity can be controlled by a variety of factors including:

Directing groups: The inherent electronic properties of the substituents on the pyridine ring direct the incoming nucleophile. numberanalytics.com

Reaction conditions: Temperature, solvent, and reactant concentrations can be optimized to favor one substitution site over another. numberanalytics.com

Nucleophile design: The steric bulk of the nucleophile can influence the position of attack, with larger nucleophiles potentially favoring the less sterically hindered position. numberanalytics.com

Kinetic and Thermodynamic Aspects of SNAr Transformations

The kinetics of SNAr reactions are influenced by the stability of the Meisenheimer intermediate. The rate of reaction is generally increased by the presence of strong electron-withdrawing groups that can stabilize the negative charge of this intermediate. nih.gov The formation of the zwitterionic intermediate is often the rate-determining step in these reactions. nih.gov

Influence of Nucleophile Structure and Solvent Effects on Reactivity

The nature of the nucleophile is a key determinant of reactivity in SNAr reactions. Stronger nucleophiles will generally react faster. The structure of the nucleophile, particularly its steric bulk, can also affect the rate and regioselectivity of the reaction. numberanalytics.com

Solvents play a crucial role in SNAr reactions by solvating the reactants and intermediates. uchile.cl The choice of solvent can dramatically affect the reaction rate and even the reaction mechanism. uchile.clrsc.org Dipolar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used as they are effective at solvating the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. uchile.clacsgcipr.org The ability of the solvent to act as a hydrogen-bond donor (HBD) or acceptor (HBA) can also significantly influence reactivity. nih.govuchile.cl For instance, solvents that can accept a hydrogen bond can enhance the nucleophilicity of amine nucleophiles. uchile.cl Conversely, hydrogen-bond donating solvents can solvate the nucleophile, reducing its reactivity. nih.gov In some cases, less traditional solvents like toluene (B28343) or even liquid ammonia (B1221849) have been utilized for SNAr reactions. acsgcipr.org

| Factor | Influence on Reactivity | Example/Observation | Citation |

|---|---|---|---|

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | - | - |

| Nucleophile Steric Hindrance | Bulky nucleophiles may react slower and can influence regioselectivity by favoring attack at the less sterically hindered position. | Bulky nucleophiles may prefer to attack the less hindered position on the aromatic ring. | numberanalytics.com |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) often accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive. | The rate constant for the reaction of DNBSCl with propylamine (B44156) is 2.5 times faster in N,N-DMF compared to MeCN. | uchile.cl |

| The reaction rate increases with the solvent's π* and β parameters and decreases with the α parameter. | nih.gov | ||

| Solvent Hydrogen Bonding | Hydrogen-bond accepting solvents can enhance the nucleophilicity of amine nucleophiles, while hydrogen-bond donating solvents can decrease it. | The optimal solvent is capable of assisting the nucleophile to enhance its nucleophilicity and has the ability to accept a hydrogen bond. | uchile.cl |

Metal-Catalyzed Cross-Coupling Reactions

In addition to SNAr reactions, the fluorine atoms on this compound can be substituted through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at Halogenated Positions

Palladium catalysts are widely used to facilitate cross-coupling reactions at the C-F bonds of fluorinated aromatic compounds. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating C-C bonds. libretexts.orgmdpi.com The general mechanism involves oxidative addition of the aryl fluoride (B91410) to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. yonedalabs.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. taylorandfrancis.comorganic-chemistry.org The catalytic cycle typically involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org The reaction is known for its high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netbyjus.comrsc.org The reaction is typically carried out under mild conditions. byjus.comwalisongo.ac.id The proposed mechanism involves separate palladium and copper catalytic cycles. byjus.com

| Reaction | Reactants | Catalyst System | Bond Formed | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Aryl/Vinyl Halide | Pd Catalyst + Base | C-C (sp2-sp2 or sp2-sp3) | libretexts.org |

| Heck | Alkene + Aryl/Vinyl Halide | Pd Catalyst + Base | C-C (vinyl-aryl) | taylorandfrancis.com |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd Catalyst + Cu Co-catalyst + Base | C-C (sp-sp2) | researchgate.netbyjus.com |

Other Transition Metal-Mediated Functionalizations

While palladium is the most common catalyst for these transformations, other transition metals can also mediate the functionalization of aryl fluorides. rsc.orgrsc.org Research into the use of more abundant and less expensive metals like copper and nickel for cross-coupling reactions is an active area of investigation. beilstein-journals.org These metals can offer different reactivity and selectivity profiles compared to palladium. rsc.orgnih.gov For instance, copper-mediated reactions are known to be effective for certain types of C-H activation and coupling with alkynes. beilstein-journals.org The development of new ligands and reaction conditions is continuously expanding the scope of these alternative metal-catalyzed transformations. mdpi.com

Reactivity of the Nitrile Functionality

The nitrile (cyano) group of this compound is a versatile functional group that partakes in a variety of chemical transformations. Its electronic structure, featuring a carbon-nitrogen triple bond, renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis and Amidation Reactions of the Cyano Group

The hydrolysis of nitriles is a fundamental reaction that typically yields amides and subsequently carboxylic acids. chemistrysteps.com This transformation can be achieved under either acidic or basic aqueous conditions. lumenlearning.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.com A series of proton transfer and tautomerization steps then leads to the formation of an amide intermediate. If the reaction is allowed to proceed, the amide can undergo further hydrolysis to yield the corresponding carboxylic acid. chemistrysteps.com

In base-catalyzed hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile group. libretexts.orgnumberanalytics.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. libretexts.org Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which requires a final acidification step to produce the free carboxylic acid. savemyexams.com

Table 1: Representative Conditions for Nitrile Hydrolysis

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | Carboxylic Acid | savemyexams.com |

| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq), Heat; then H₃O⁺ | Carboxylic Acid | numberanalytics.com |

Amidation reactions involving nitriles can also be achieved through catalytic processes. While direct amidation of nitriles is less common than hydrolysis, catalytic methods, sometimes employing transition metal catalysts like zirconium or copper, have been developed for forming amide bonds from various precursors. researchgate.netbeilstein-journals.org These methods often involve the activation of a carboxylic acid for coupling with an amine, but direct transformations from nitriles are also an area of research. catalyticamidation.info

Reduction and Derivatization of the Nitrile Moiety

The nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent and reaction conditions. chemistrysteps.com

Complete reduction of the nitrile to a primary amine (R-CN → R-CH₂NH₂) is typically accomplished using powerful hydride donors like lithium aluminum hydride (LiAlH₄). aakash.ac.inlibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon. libretexts.org An aqueous workup then protonates the nitrogen to give the primary amine. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas (H₂) with catalysts such as Raney Nickel, Palladium (Pd), or Platinum (Pt), is another effective method for this transformation. commonorganicchemistry.comlibretexts.org To suppress the formation of secondary and tertiary amine by-products during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.comgoogle.com A study demonstrated an efficient reduction of various nitriles to primary amines using potassium borohydride (B1222165) (KBH₄) catalyzed by Raney Nickel in ethanol (B145695) under mild conditions. umich.edu

Partial reduction of the nitrile to an aldehyde (R-CN → R-CHO) requires a less reactive, sterically hindered reducing agent to prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) and with a single equivalent of DIBAL-H. libretexts.org The bulky nature of the reagent and the low temperature stabilize a tetrahedral intermediate, preventing a second hydride addition. chemistrysteps.com Subsequent hydrolysis of the resulting imine intermediate furnishes the aldehyde. masterorganicchemistry.comchemistrysteps.com

Table 2: Common Methods for the Reduction of Aromatic Nitriles

| Reagent(s) | Product | Typical Conditions | Reference(s) |

|---|---|---|---|

| LiAlH₄, then H₂O | Primary Amine | Diethyl ether or THF, followed by aqueous workup | aakash.ac.inlibretexts.org |

| H₂ / Raney Ni | Primary Amine | High pressure, elevated temperature, often with NH₃ | commonorganicchemistry.comgoogle.comumich.edu |

| DIBAL-H, then H₂O | Aldehyde | Toluene or Hexane, -78 °C, followed by aqueous workup | libretexts.orgchemistrysteps.commasterorganicchemistry.com |

Electrophilic and Radical Reactivity Profiles of the Pyridine Ring

The reactivity of the pyridine ring in this compound towards electrophilic and radical attack is significantly influenced by the electronic properties of the nitrogen heteroatom and the substituents.

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. Furthermore, the two fluorine atoms and the cyano group (-CN) are all strong electron-withdrawing groups through both inductive and resonance effects. This combination results in a highly electron-poor (deactivated) aromatic system. Consequently, this compound is expected to be extremely unreactive towards classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org Such reactions typically require highly activated aromatic rings, and the severe deactivation of this pyridine ring makes electrophilic attack energetically unfavorable. libretexts.org For instance, the nitration of benzene requires a strong acid mixture (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile, and even then, deactivated substrates like nitrobenzene (B124822) react very slowly. masterorganicchemistry.comcerritos.edu

Radical reactions on heteroaromatic compounds are a known class of transformations. nih.gov However, the reactivity and regioselectivity of radical substitution on the this compound ring are not well-documented in the literature. In general, radical functionalization of pyridines can lead to mixtures of isomers, with the outcome depending on the specific nature of the radical species and the electronic landscape of the pyridine derivative. nih.gov The synthesis of fluoropyridines has been achieved via photoredox catalysis involving radical intermediates, but these methods typically construct the ring rather than functionalize a pre-existing one via radical substitution. acs.org

Exploration of Novel Reaction Pathways and Unprecedented Transformations

While this compound is a valuable synthetic building block, its documented reactivity largely centers on nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the ring facilitates the displacement of the fluoride ions (especially the one at the 6-position) by various nucleophiles. acs.org These SNAr reactions are a powerful tool for constructing more complex substituted pyridine derivatives. nih.govacs.org

However, within the specific domains of reactivity outlined for this article—hydrolysis, amidation, and reduction of the nitrile group, and electrophilic or radical reactions at the pyridine ring—there is a notable absence of literature describing novel or unprecedented transformations for this particular compound. Its utility is primarily as a precursor, where the fluorine and nitrile groups are either modified using established chemical transformations or serve as anchor points for building larger molecules. vulcanchem.comresearchgate.netacs.org The exploration of unique catalytic cycles or reaction cascades initiated at the nitrile or through radical pathways on the this compound ring remains an area with limited published research.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Diisobutylaluminium hydride (DIBAL-H) |

| Raney Nickel |

| Potassium borohydride |

| Nitric acid |

| Sulfuric acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Stannous chloride |

| Nitrobenzene |

| Toluene |

| Trinitrotoluene (TNT) |

| Acetanilide |

| Para-nitroaniline |

| 3,5-Dimethoxypicolinonitrile |

| 4-(3-Aminopropyl)picolinonitrile |

| 3-hydroxy-4-substituted picolinonitriles |

| 2-phenylethanamine |

This article explores the chemical reactivity of this compound, focusing specifically on transformations involving its nitrile functionality and the reactivity profile of its pyridine ring under various conditions.

Reactivity of the Nitrile Functionality

The nitrile group (–C≡N) in this compound is a key functional center, characterized by an electrophilic carbon atom that makes it a target for nucleophilic attack. libretexts.org This feature allows for a range of transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions of the Cyano Group

The conversion of nitriles to amides and carboxylic acids through hydrolysis is a fundamental reaction in organic synthesis. chemistrysteps.com This process can be effectively carried out using either acidic or basic aqueous solutions. lumenlearning.com

In an acid-catalyzed mechanism, the reaction begins with the protonation of the nitrogen atom of the nitrile. This initial step enhances the electrophilic character of the nitrile carbon, facilitating attack by a weak nucleophile such as water. lumenlearning.com Subsequent proton transfers and tautomerization lead to the formation of an amide. Under forcing conditions, this amide intermediate can undergo further hydrolysis to produce the corresponding carboxylic acid. chemistrysteps.com

Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the nitrile carbon. libretexts.orgnumberanalytics.com The resulting anionic intermediate is then protonated by water, forming an imidic acid, which rapidly tautomerizes to the more stable amide. libretexts.org Similar to the acidic pathway, prolonged heating in a basic solution can hydrolyze the amide to a carboxylate salt, which requires a final acidification step to isolate the free carboxylic acid. savemyexams.com

Catalytic amidation represents another pathway for transforming nitriles. While direct catalytic amidation of nitriles is an advancing field, related methods often use catalysts based on metals like zirconium or copper to promote amide bond formation. researchgate.netbeilstein-journals.org These reactions provide sustainable alternatives to traditional stoichiometric methods. catalyticamidation.info

Table 1: Representative Conditions for Nitrile Hydrolysis

| Transformation | Reagents & Conditions | Product Type | Reference(s) |

| Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl, Heat | Carboxylic Acid | savemyexams.com |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, Heat; followed by H₃O⁺ | Carboxylic Acid | numberanalytics.com |

| Partial Acid Hydrolysis | Concentrated H₂SO₄, Controlled Temperature | Amide | lumenlearning.com |

Reduction and Derivatization of the Nitrile Moiety

The nitrile group is readily reduced to either a primary amine or an aldehyde, with the outcome determined by the choice of reducing agent and the specific reaction conditions employed. chemistrysteps.com

A complete reduction to a primary amine (R-CN → R-CH₂NH₂) is achieved using powerful hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄). aakash.ac.inlibretexts.org This reaction proceeds via two consecutive nucleophilic additions of hydride ions to the nitrile carbon. libretexts.org A subsequent aqueous workup provides the final primary amine. chemistrysteps.com An alternative and widely used method is catalytic hydrogenation, which employs hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, palladium, or platinum. commonorganicchemistry.comlibretexts.org To prevent the formation of secondary and tertiary amine side products during hydrogenation, ammonia is frequently added to the reaction. commonorganicchemistry.comgoogle.com For example, an efficient reduction of various nitriles to primary amines has been demonstrated using potassium borohydride (KBH₄) with a Raney Nickel catalyst in ethanol. umich.edu

Partial reduction of the nitrile to an aldehyde (R-CN → R-CHO) necessitates the use of a sterically hindered and less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) is ideally suited for this purpose. chemistrysteps.commasterorganicchemistry.com The reaction is carefully controlled by using one equivalent of the reagent at a low temperature (typically -78 °C). libretexts.org These conditions stabilize the reaction at an intermediate stage, preventing over-reduction. chemistrysteps.com The aldehyde is then liberated upon aqueous hydrolysis of the resulting imine intermediate. masterorganicchemistry.comchemistrysteps.com

Table 2: Common Methods for the Reduction of Aromatic Nitriles

| Reagent(s) | Product | Typical Conditions | Reference(s) |

| LiAlH₄, then H₂O | Primary Amine | Diethyl ether or THF solvent, followed by aqueous workup | aakash.ac.inlibretexts.org |

| H₂ / Raney Ni | Primary Amine | High pressure, elevated temperature, often with NH₃ | commonorganicchemistry.comgoogle.comumich.edu |

| DIBAL-H, then H₂O | Aldehyde | Toluene or Hexane solvent, -78 °C, followed by aqueous workup | libretexts.orgchemistrysteps.commasterorganicchemistry.com |

| SnCl₂ / HCl (Stephen Reduction) | Aldehyde | Ethyl acetate (B1210297) solvent, followed by hydrolysis | aakash.ac.in |

Electrophilic and Radical Reactivity Profiles of the Pyridine Ring

The reactivity of the pyridine ring in this compound is profoundly dictated by the cumulative electronic effects of the nitrogen heteroatom and its substituents. The pyridine ring itself is electron-deficient relative to benzene. This effect is intensified by the presence of two strongly electronegative fluorine atoms and a powerful electron-withdrawing cyano group.

This pronounced electron-deficient character renders the ring highly deactivated towards electrophilic aromatic substitution. wikipedia.org Standard electrophilic reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation are therefore considered highly unfavorable for this substrate. libretexts.orglibretexts.org These reactions require the generation of a potent electrophile, such as the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks an electron-rich aromatic system. masterorganicchemistry.comcerritos.edu The severe deactivation of the this compound ring makes it a very poor nucleophile, thus inhibiting such reactions.

While radical functionalization of pyridine and other heteroarenes is a known synthetic strategy, specific studies on the radical reactivity of this compound are not widely reported. nih.gov The regioselectivity of radical additions to substituted pyridines can be complex, often yielding mixtures of products depending on the properties of the radical and the substrate. nih.gov Although photoredox-mediated reactions involving radical intermediates have been used to synthesize fluoropyridine structures, these methods generally focus on ring construction rather than direct functionalization of a pre-formed ring via radical substitution. acs.org

Exploration of Novel Reaction Pathways and Unprecedented Transformations

This compound serves as a valuable intermediate in synthetic organic chemistry. Its primary and most documented application involves nucleophilic aromatic substitution (SNAr) reactions. The electron-poor nature of the pyridine ring greatly facilitates the displacement of its fluoride substituents by a wide range of nucleophiles, providing a robust method for synthesizing complex, highly substituted pyridine derivatives. nih.govacs.org

However, beyond its utility in SNAr and the standard transformations of its nitrile group, there is a lack of published research detailing novel or unprecedented reaction pathways for this specific molecule. Its role is predominantly that of a building block, where its existing functional groups are either transformed through well-established chemical methods or act as sites for further molecular construction. vulcanchem.comresearchgate.netacs.org The development of unique catalytic cycles or novel transformations focusing on the electrophilic or radical reactivity of the this compound ring remains a largely unexplored area of chemical research.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. scribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For 3,6-Difluoropicolinonitrile, a COSY spectrum would reveal the coupling between the two protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. emerypharma.com It would definitively link each proton signal of this compound to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). scribd.comemerypharma.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the fluorine-bearing carbons in this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. e-bookshelf.de

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org

The key parameters obtained from a ¹⁹F NMR spectrum are:

Chemical Shift (δ): The chemical shift of each fluorine atom is highly sensitive to its electronic environment. The two fluorine atoms in this compound are in different positions (ortho and meta to the nitrile group) and would therefore be expected to have distinct chemical shifts. The large chemical shift range of ¹⁹F NMR (around 800 ppm) typically results in well-resolved signals. wikipedia.orgnih.gov

Coupling Constants (J): Spin-spin coupling can be observed between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and the ring protons (¹⁹F-¹H coupling). These coupling constants provide valuable information about the through-bond connectivity of the molecule. wikipedia.orghuji.ac.il

Specific, published ¹⁹F NMR spectral data, including precise chemical shifts and coupling constants for this compound, have not been identified in the conducted searches.

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, which can be crystalline or amorphous. libretexts.orgualberta.ca Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. libretexts.org Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and obtain higher resolution spectra. libretexts.orgualberta.ca

For this compound, ssNMR could be used to:

Characterize different polymorphic forms (different crystal packings).

Study the local environment and conformation of the molecule in the solid state.

Distinguish between crystalline and amorphous material.

Research articles detailing the solid-state NMR analysis of this compound are not available in the searched scientific databases. researchgate.netrsc.orge-bookshelf.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to several decimal places). bioanalysis-zone.com This allows for the calculation of an exact mass, which can be used to confirm the molecular formula. libretexts.org

For this compound (C₆H₂F₂N₂), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|---|

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |

| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Total | | | | 140.018604 |

An HRMS analysis would also provide information about the molecule's fragmentation pattern, which can help to confirm the structure by identifying characteristic fragment ions.

While the theoretical exact mass can be calculated, specific experimental HRMS data, including measured exact mass and fragmentation patterns for this compound, have not been located in the reviewed literature.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a single crystal. anton-paar.comglycoforum.gr.jp By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, one can generate an electron density map and build a precise 3D model of the molecule. anton-paar.com

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths and bond angles.

The planarity of the pyridine ring.

The conformation of the molecule within the crystal lattice.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing.

This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

A search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular forces, which collectively determine the crystal packing. For this compound, a molecule featuring an aromatic ring, nitrile group, and fluorine substituents, several key interactions are anticipated to govern its supramolecular assembly. These include halogen bonding and π-π stacking.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site. This occurs due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. However, the participation of fluorine in halogen bonding is a subject of considerable scientific debate. uni-muenchen.de Fluorine is the most electronegative element and has low polarizability, which generally makes the formation of a significant σ-hole unfavorable. researchgate.net

For a fluorine atom to participate in such an interaction, it typically needs to be bonded to a strongly electron-withdrawing group. uni-muenchen.de In this compound, the fluorine atoms are attached to an electron-deficient pyridine ring, which also contains an electron-withdrawing nitrile group. This environment could potentially induce a sufficient σ-hole on the fluorine atoms to enable weak halogen-like bonds. Theoretical and experimental charge density analyses on other organofluorine compounds have shown that C–F···F–C and C–H···F–C interactions can be significant in guiding crystal structures, often characterized as closed-shell interactions. It is plausible that in the crystal lattice of this compound, interactions between the fluorine atoms and the nitrogen atom of the nitrile group or the pyridine ring of an adjacent molecule (C–F···N) could occur. These would be more accurately termed "fluorine bonds" to distinguish them from traditional halogen bonds involving heavier halogens. uni-muenchen.de

π-π Stacking: Aromatic rings, like the difluoropyridine core of this compound, frequently engage in π-π stacking interactions. These interactions are crucial in stabilizing crystal structures and are driven by a combination of electrostatic and van der Waals forces. renishaw.comnist.gov The electron-deficient nature of the fluorinated pyridine ring in this compound makes it a potential partner for π-π stacking. Such interactions can adopt several geometries, including face-to-face, edge-to-face (T-shaped), and parallel-displaced conformations. nist.govossila.com Quantum chemical calculations often show that T-shaped and parallel-displaced arrangements are energetically more favorable as they minimize electrostatic repulsion between the electron clouds of the aromatic rings. ossila.com The presence of the fluorine and nitrile substituents will significantly modulate the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry and distance.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a fundamental tool for identifying functional groups and characterizing chemical bonds within a molecule. renishaw.complus.ac.at Each vibrational mode corresponds to a specific motion of atoms, such as stretching or bending, and has a characteristic frequency. uomustansiriyah.edu.iq For this compound, the FT-IR and Raman spectra would provide definitive signatures for its key structural features.

The primary functional groups in this compound are the nitrile (-C≡N), the aromatic pyridine ring, and the carbon-fluorine (C-F) bonds. The expected vibrational frequencies for these groups are summarized in the table below.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitrile (-C≡N) | Stretching | 2260-2200 | Medium to Strong | Strong |

| Aromatic Ring | C=C & C=N Stretching | 1600-1400 | Medium to Weak | Medium to Strong |

| C-H Stretching | 3100-3000 | Medium | Medium | |

| Carbon-Fluorine | C-F Stretching | 1400-1000 | Strong | Weak |

Note: These are general ranges and the exact peak positions for this compound may vary due to the specific electronic environment created by the combination of substituents.

The nitrile group's C≡N stretching vibration is expected to appear as a sharp, intense band in the 2260-2200 cm⁻¹ region of the IR spectrum. vscht.cz The aromatic C=C and C=N stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ range. vscht.cz The C-F stretching vibrations are known to produce very strong absorptions in the IR spectrum, generally found in the 1400-1000 cm⁻¹ region. spectroscopyonline.com Raman spectroscopy is complementary to IR; for instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. unina.it Analysis of these spectra allows for confirmation of the molecular structure and can also be used to assess sample purity.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and to characterize its optoelectronic properties. msu.edunanoge.org UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one (e.g., π → π* or n → π* transitions). libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyridine ring system. The presence of substituents significantly influences the absorption maxima (λ_max). libretexts.org The electron-withdrawing fluorine and nitrile groups are expected to cause a shift in the absorption bands compared to unsubstituted pyridine. Extending conjugation in aromatic systems generally leads to a bathochromic (red) shift to longer wavelengths. libretexts.org For comparison, the related compound 3,5-Difluoropicolinonitrile is used as a precursor for thermally activated delayed fluorescence (TADF) emitters, indicating that these difluorinated picolinonitrile scaffolds possess interesting optoelectronic properties. ossila.com Theoretical studies on similar pyridyl-fluorene compounds show that modifying substituents can tune the HOMO-LUMO energy gap, which directly impacts the absorption spectrum and other electronic properties. chemmethod.com

Fluorescence is the emission of light from a molecule after it has absorbed light and reached an excited electronic state. uci.edu Not all molecules that absorb UV-Vis light are fluorescent. The efficiency of fluorescence depends on the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). libretexts.org The fluorescence properties of this compound would depend on its molecular rigidity and the nature of its excited states. The introduction of fluorine atoms can sometimes enhance fluorescence quantum yields in aromatic systems. An investigation would involve measuring both the excitation spectrum (which often mirrors the absorption spectrum) and the emission spectrum.

Interactive Data Table: Expected Electronic Spectroscopy Properties

| Technique | Property | Expected Observation for this compound |

| UV-Vis Spectroscopy | λ_max | Absorption bands in the UV region (typically < 400 nm) due to π → π* transitions of the difluoropyridine system. |

| Molar Absorptivity (ε) | Dependent on the specific transition; π → π* transitions are generally strong. | |

| Fluorescence Spectroscopy | Emission | Potential for fluorescence emission at a longer wavelength than the absorption; would require experimental verification. |

| Quantum Yield | Highly dependent on structural and environmental factors; may be influenced by the fluorine substituents. |

Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Resolution

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods well-suited for the analysis of organic molecules like this compound. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity assessment of non-volatile and thermally sensitive compounds. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. chromatographyonline.com

A typical method development strategy involves running a broad gradient to screen for impurities. chromatographyonline.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. chromatographyonline.comoiv.int Detection would typically be performed using a UV detector set to a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum. chromatographyonline.com The purity of a sample is determined by integrating the area of the main peak and any impurity peaks, allowing for quantification. ijpsonline.com This technique is also crucial for resolving potential isomers that may be present from the synthesis, such as 4,5-dichloro-3,6-difluoropicolinonitrile which is a known isomer in some synthetic routes. epo.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique used for separating and identifying volatile and thermally stable compounds. jfda-online.com Given its molecular weight of 140.09 g/mol , this compound is expected to be sufficiently volatile for GC analysis. In this method, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov GC-MS is not only used for purity assessment but also for confirming the identity of the compound by matching its mass spectrum to a library or by analyzing its fragmentation pattern.

Interactive Data Table: Typical Chromatographic Conditions

| Technique | Column | Mobile/Carrier Phase | Detection | Application |

| HPLC | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Gradient of Water/Acetonitrile with 0.1% Formic Acid | UV-Vis (at λ_max) | Purity assessment, Isomer resolution, Quantification |

| GC-MS | Capillary column (e.g., DB-5ms, 30m x 0.25mm) | Helium (Carrier Gas) | Mass Spectrometry (Electron Ionization) | Purity assessment, Compound identification, Trace analysis |

Computational and Theoretical Studies of 3,6 Difluoropicolinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 3,6-difluoropicolinonitrile. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nccr-must.ch For a molecule such as this compound, DFT is employed to optimize its ground-state geometry, predicting bond lengths, bond angles, and dihedral angles.

Commonly used functionals for this type of analysis include the hybrid functional B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a robust description of electron distribution, including polarization and diffuse functions necessary for molecules with electronegative atoms like fluorine and nitrogen. ijsr.net These calculations provide the foundational data for all further computational analysis, including vibrational frequencies, molecular orbital analysis, and reaction pathway modeling. While specific ground state properties for this compound are not detailed in readily available literature, the methodology is standard for this class of compounds.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scirp.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer higher levels of accuracy compared to DFT, particularly for systems where electron correlation is critical. researchgate.net

These methods are computationally more demanding and are often used to benchmark results obtained from DFT or for calculations where very high accuracy is required, such as determining precise ionization potentials or electron affinities. researchgate.net For this compound, these high-level calculations could provide a more refined understanding of its electronic properties, though such specific studies are not prominently featured in existing research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A small gap suggests high reactivity and low stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates high stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative framework for understanding its reactivity. ijsr.netirjweb.com

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to act as an electrophile. |

For this compound, the presence of two highly electronegative fluorine atoms and a cyano group is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile and susceptible to nucleophilic attack.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states. This is particularly valuable for understanding the mechanisms of reactions involving this compound, such as Nucleophilic Aromatic Substitution (SNAr).

SNAr reactions are characteristic of electron-deficient aromatic rings, such as the pyridine (B92270) ring in this compound. Computationally, the mechanism of an SNAr reaction can be investigated by locating the transition state structure. researchgate.net The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which determines the reaction rate. researchgate.netwuxiapptec.com

A lower activation barrier implies a faster reaction. For this compound, a nucleophile can attack the carbon atom attached to either the fluorine at the C-3 position or the C-6 position. DFT calculations can model both pathways to determine the respective activation barriers. researchgate.net

| Hypothetical SNAr Pathway | Description | Predicted Activation Energy |

| Pathway A: Attack at C-3 | Nucleophilic attack leading to substitution of the fluorine atom at the 3-position. | Ea1 |

| Pathway B: Attack at C-6 | Nucleophilic attack leading to substitution of the fluorine atom at the 6-position. | Ea2 |

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, a key question is which of the two fluorine atoms is more readily substituted in an SNAr reaction. By calculating the complete reaction energy profiles for attack at both the C-3 and C-6 positions, computational models can predict the favored product. wuxibiology.com

The reaction pathway with the lower activation energy will be the kinetically preferred one, leading to the major regioisomer. wuxibiology.com Factors influencing this selectivity include the stability of the intermediate (often a Meisenheimer complex) and the electronic effects of the nitrile group and the pyridine nitrogen on the different positions of the ring. Computational analysis of the LUMO can also provide initial clues, as the position with the largest LUMO lobe is often the most susceptible to nucleophilic attack. wuxibiology.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, one would typically employ DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and subsequently calculate the NMR shielding tensors. These tensors are then converted into chemical shifts, often referenced against a standard like tetramethylsilane (TMS). The resulting data provides insights into the electronic environment of each nucleus within the molecule.

Similarly, the vibrational frequencies of this compound could be predicted by calculating the second derivatives of the energy with respect to the nuclear coordinates. This analysis identifies the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in an infrared (IR) or Raman spectrum. Theoretical spectra generated in this manner can aid in the assignment of experimental spectral features.

However, a thorough search of existing literature and databases did not yield any specific studies that have published these predicted spectroscopic parameters for this compound. Therefore, no data tables for predicted NMR chemical shifts or vibrational frequencies can be presented at this time.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple. The primary focus of such a study would be the rotational barrier around the bond connecting the nitrile group to the pyridine ring.

Computational methods can be used to perform a relaxed potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable conformation and the energy barriers between different rotational isomers.

Furthermore, an analysis of intramolecular interactions, such as dipole-dipole interactions between the fluorine atoms and the nitrile group, and potential non-covalent interactions, would provide a deeper understanding of the factors governing its structure and stability. The Quantum Theory of Atoms in Molecules (QTAIM) is a common method used to characterize such interactions.

As with spectroscopic parameters, no specific computational studies on the conformational analysis or intramolecular interactions of this compound have been found in the public domain.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions in a condensed phase, and transport properties.

For this compound, an MD simulation could be used to study its behavior in different solvents, providing information on solvation structures and dynamics. It could also be employed to understand how the molecule interacts with other molecules or surfaces, which is pertinent to its potential applications.

The execution of an MD simulation requires a force field that accurately describes the interatomic and intermolecular forces. While general force fields exist, specific parameterization for this compound might be necessary for accurate results.

Once again, the scientific literature lacks any published molecular dynamics simulations specifically focused on this compound. The absence of such studies means that no data on its dynamic behavior can be reported.

Applications of 3,6 Difluoropicolinonitrile As a Building Block in Advanced Organic Synthesis

Precursor for Novel Heterocyclic Systems and Complex Molecular Architectures

The strategic placement of reactive sites on the 3,6-difluoropicolinonitrile scaffold makes it an ideal starting material for the synthesis of novel and complex heterocyclic structures. mdpi.comlboro.ac.uk These structures are often sought after in medicinal chemistry and materials science for their unique biological activities and physical properties. mdpi.comresearchgate.net

The reactivity of the fluorine atoms in this compound allows for the construction of fused ring systems through intramolecular cyclization reactions. By reacting the nitrile group or one of the fluorine atoms with a suitable reagent to introduce a side chain, a subsequent intramolecular SNAr reaction can be triggered to form a new ring fused to the original pyridine (B92270) core. This methodology provides access to a variety of polycyclic heteroaromatic compounds, which are key components in many biologically active molecules and advanced materials. mdpi.comnih.govbeilstein-journals.org

For instance, treatment with binucleophiles can lead to the formation of bicyclic systems in a single step. The reaction with a hydrazine (B178648) derivative, for example, could yield pyrazolo[3,4-b]pyridine structures, while reaction with amidines could produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Palladium-catalyzed intramolecular C-H arylation is another powerful technique that can be adapted to create complex fused systems from precursors derived from this building block. beilstein-journals.org

Table 1: Examples of Potential Fused Heterocyclic Systems from this compound Derivatives

| Reactant Type | Intermediate Functionality | Resulting Fused System |

|---|---|---|

| Hydrazine Derivatives | Hydrazinylpyridine | Pyrazolo[3,4-b]pyridine |

| Guanidine/Amidines | Guanidinyl/Amidinylpyridine | Pyrido[2,3-d]pyrimidine |

| o-Phenylenediamine | Anilino-substituted pyridine | Benzimidazopyridine |

This table illustrates potential synthetic pathways based on established reactions of related pyridine carbonitriles. nih.gov

In drug discovery and materials science, the generation of chemical libraries with high scaffold diversity is crucial for identifying new lead compounds with desired activities. chimia.chopenaccessjournals.com A scaffold is the core structure of a molecule, and the ability to systematically modify it allows for the exploration of a vast chemical space. chimia.chnih.gov this compound serves as an excellent starting point for generating such libraries due to its multiple, orthogonally reactive functional groups. wikipedia.orgnih.govlibretexts.org

The two fluorine atoms can be selectively substituted with a wide range of nucleophiles (O-, N-, S-, and C-based), while the nitrile group can be transformed into various other functionalities such as amines, carboxylic acids, amides, or tetrazoles. This multi-handle derivatization capability enables the creation of a large number of distinct molecular architectures from a single, readily available precursor, significantly accelerating the discovery process. whiterose.ac.uk

Table 2: Derivatization Reactions for Scaffold Generation

| Functional Group | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Fluoro (C-F) | R-OH / Base | Alkoxy/Aryloxy Ether (C-OR) |

| Fluoro (C-F) | R-NH₂ / Base | Secondary/Aromatic Amine (C-NHR) |

| Fluoro (C-F) | R-SH / Base | Thioether (C-SR) |

| Nitrile (C≡N) | H₂ / Catalyst | Primary Amine (CH₂NH₂) |

| Nitrile (C≡N) | H₂O / H⁺ or OH⁻ | Carboxylic Acid (COOH) |

Intermediate in the Development of Functional Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, stability, and intermolecular interactions. This makes this compound an attractive intermediate for the synthesis of high-performance functional materials. bldpharm.com

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface characteristics like hydrophobicity. rsc.orgacademie-sciences.fr this compound can be utilized as a precursor to novel fluorinated monomers. bldpharm.com These monomers can then be polymerized to create advanced polymers for specialized applications. beilstein-journals.org For example, the nitrile group can undergo reactions to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), or the entire molecule can be incorporated into a polymer backbone through polycondensation reactions involving substitution of its fluorine atoms. The resulting polymers would benefit from the enhanced properties imparted by the fluorinated pyridine core. unistra.fr

In the field of organic electronics, materials for Organic Light-Emitting Diodes (OLEDs) are of paramount importance. bldpharm.com Thermally Activated Delayed Fluorescence (TADF) emitters are a class of OLED materials that can achieve high efficiency. These molecules typically possess distinct electron-donating and electron-accepting components. The electron-deficient nature of the this compound core, enhanced by both the pyridine nitrogen and the fluorine substituents, makes it an excellent building block for the electron-accepting part of a TADF emitter. By chemically linking this unit to a suitable electron-donating moiety, novel TADF materials with tailored emission properties can be synthesized.